An In-depth Technical Guide to the Synthesis and Properties of 3-(2-Pyridyl)-L-alanine
An In-depth Technical Guide to the Synthesis and Properties of 3-(2-Pyridyl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2-Pyridyl)-L-alanine is a non-natural, heterocyclic amino acid that has garnered significant attention in medicinal chemistry and drug development. Its unique structure, which combines the core of L-alanine with a 2-pyridyl moiety, allows for the introduction of specific physicochemical properties into peptides and small molecules. The pyridine ring can engage in hydrogen bonding, pi-pi stacking, and metal coordination, making it a valuable building block for modifying peptide stability, biological activity, and pharmacokinetic profiles.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of 3-(2-Pyridyl)-L-alanine, complete with detailed experimental protocols and workflow visualizations.
Physicochemical Properties
3-(2-Pyridyl)-L-alanine is typically a white to off-white solid powder.[3] Its key properties are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-amino-3-(pyridin-2-yl)propanoic acid | |
| Molecular Formula | C₈H₁₀N₂O₂ | |
| Molecular Weight | 166.18 g/mol | |
| CAS Number | 37535-51-6 | |
| Appearance | White to off-white powder | [3] |
| Purity | ≥98.0% (TLC), ≥97.0% (HPLC) | |
| Solubility | Soluble in polar solvents (as dihydrochloride salt) | [3] |
| Storage Temperature | 2-8°C | |
| SMILES String | N--INVALID-LINK--C(O)=O | |
| InChI Key | PDRJLZDUOULRHE-ZETCQYMHSA-N |
Synthesis of 3-(2-Pyridyl)-L-alanine
The synthesis of pyridylalanines can be approached through various established methods for non-natural amino acids. A common strategy involves the condensation of a pyridylmethyl halide with a protected glycine equivalent, such as diethyl acetamidomalonate. Subsequent hydrolysis and decarboxylation yield the racemic amino acid, which can then be resolved enzymatically or by chiral chromatography to obtain the desired L-enantiomer.[4][5] Chemoenzymatic synthesis is also a viable route.
For practical use in peptide synthesis, the amino group is typically protected with either a tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) group.
Caption: General workflow for the synthesis of 3-(2-Pyridyl)-L-alanine.
Experimental Protocol 1: Synthesis of N-Boc-3-(2-Pyridyl)-L-alanine
This protocol is adapted from a standard procedure for the Boc-protection of amino acids and is analogous to the synthesis of Boc-3-(3-pyridyl)-L-alanine.[6]
-
Suspension: Suspend 3-(2-Pyridyl)-L-alanine (1 equivalent) in a mixture of water and 1,4-dioxane (e.g., 2:1 ratio).
-
Cooling: Cool the stirred suspension in an ice bath to 0°C.
-
Base Addition: Add anhydrous potassium carbonate (1 equivalent) to the suspension.
-
Boc-Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.5 equivalents) in 1,4-dioxane dropwise over 10-15 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 18-24 hours.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the 1,4-dioxane.
-
Extract the remaining aqueous solution with a non-polar solvent like ethyl acetate to remove any unreacted Boc₂O.
-
Adjust the pH of the aqueous layer to ~3 using solid citric acid.
-
Saturate the aqueous layer with solid sodium chloride.
-
-
Extraction: Extract the product into ethyl acetate (e.g., 5 times).
-
Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate to a low volume under reduced pressure until crystallization begins.
-
Crystallization: Chill the solution at 0°C for at least 1 hour to complete crystallization.
-
Final Product: Collect the crystals by filtration, wash with cold ether, and dry to yield N-Boc-3-(2-Pyridyl)-L-alanine.
Applications in Research and Drug Development
The primary application of 3-(2-Pyridyl)-L-alanine is as a non-natural amino acid building block in peptide synthesis.[7] Its incorporation into peptide sequences can significantly alter their properties:
-
Enhanced Biological Activity: The pyridyl group can interact with biological targets, potentially improving binding affinity and efficacy.[1] For example, replacing natural amino acids with pyridylalanine has been explored in somatostatin antagonists for neuroendocrine tumor imaging and treatment.[8]
-
Modified Pharmacokinetics: The hydrophilic nature of the pyridyl group can improve the aqueous solubility and stability of peptides, which are often limited by poor biophysical properties.[2]
-
Peptidomimetics and Drug Design: It serves as a crucial intermediate in the development of novel therapeutic agents and peptidomimetics, moving beyond traditional peptide structures.[3][9]
-
Chemoselective Conjugation: The pyridyl nitrogen offers a site for late-stage N-alkylation, allowing for chemoselective peptide conjugation to attach other molecules like imaging agents or targeting ligands.[10][11]
Caption: Workflow of 2-pyridylalanine in peptide-based drug discovery.
Experimental Protocol 2: Incorporation of Fmoc-3-(2-Pyridyl)-L-alanine via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating an Fmoc-protected 2-pyridylalanine residue into a growing peptide chain on a solid support resin (e.g., Rink Amide resin).[12][13]
-
Resin Preparation:
-
Place the Rink Amide resin in a suitable SPPS reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for 20-30 minutes. Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes and drain.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide.
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-3-(2-pyridyl)-L-alanine (3-5 equivalents relative to resin loading) and a coupling activator like HATU (3-5 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the vial and agitate for 1-2 minutes to pre-activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test) to ensure completion.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to remove excess reagents.
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).
-
Wash the resin with DMF and DCM, then dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[13]
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product.
-
Conclusion
3-(2-Pyridyl)-L-alanine is a versatile and valuable synthetic building block for researchers in peptide chemistry and drug discovery. Its incorporation can impart beneficial properties such as enhanced solubility, stability, and biological activity. The well-established protocols for its synthesis and integration into peptides via SPPS make it an accessible tool for creating novel peptide-based therapeutics and chemical probes. As the demand for more sophisticated and effective peptide drugs grows, the strategic use of non-natural amino acids like 3-(2-Pyridyl)-L-alanine will continue to be a cornerstone of modern medicinal chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boc-3-(3-pyridyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Beneficial Impacts of Incorporating the Non-Natural Amino Acid Azulenyl-Alanine into the Trp-Rich Antimicrobial Peptide buCATHL4B [mdpi.com]
